molecular formula C8H10N2 B1619414 p-Methylbenzaldehyde hydrazone CAS No. 52693-87-5

p-Methylbenzaldehyde hydrazone

Cat. No.: B1619414
CAS No.: 52693-87-5
M. Wt: 134.18 g/mol
InChI Key: FKBDDHSIGSGNOM-UHFFFAOYSA-N
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Description

p-Methylbenzaldehyde hydrazone is an organic compound derived from the reaction between 4-methylbenzaldehyde and hydrazine. This compound is part of the hydrazone family, which is characterized by the presence of the functional group -NHN=CH-. Hydrazones are known for their diverse pharmacological properties and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methylbenzaldehyde hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

4-methylbenzaldehyde+hydrazineBenzaldehyde, 4-methyl-, hydrazone+water\text{4-methylbenzaldehyde} + \text{hydrazine} \rightarrow \text{this compound} + \text{water} 4-methylbenzaldehyde+hydrazine→Benzaldehyde, 4-methyl-, hydrazone+water

Industrial Production Methods

In industrial settings, the synthesis of hydrazones can be optimized using mechanochemical methods or solid-state melt reactions. These methods offer advantages such as reduced reaction times and higher yields. For example, the mechanochemical approach involves grinding the reactants together in the presence of a small amount of solvent, which facilitates the reaction through mechanical energy .

Chemical Reactions Analysis

Types of Reactions

p-Methylbenzaldehyde hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydrazone into the corresponding azine.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

p-Methylbenzaldehyde hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Methylbenzaldehyde hydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. For example, in antimicrobial applications, the hydrazone group can interact with bacterial cell wall components, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-methyl-: The parent compound from which the hydrazone is derived.

    Hydrazones of other aldehydes: Such as those derived from benzaldehyde or salicylaldehyde.

Uniqueness

p-Methylbenzaldehyde hydrazone is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity. This structural feature can enhance its pharmacological properties compared to other hydrazones .

Properties

IUPAC Name

(4-methylphenyl)methylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBDDHSIGSGNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52693-87-5
Record name Benzaldehyde, 4-methyl-, hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52693-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-methyl-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052693875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-methyl-, hydrazone
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-methylbenzaldehyde hydrazone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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